molecular formula C34H39N3O10 B606957 DBCO-NHCO-PEG4-NHS ester CAS No. 2100306-58-7

DBCO-NHCO-PEG4-NHS ester

Cat. No. B606957
CAS RN: 2100306-58-7
M. Wt: 649.7
InChI Key: ZVWIDTHUTOSOEZ-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG4-NHS ester is a PEG linker containing an NHS ester . It is able to react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic condition to form a covalent bond . The hydrophilic PEG spacer arm improves water solubility and can also provide a long and flexible connection that minimizes steric hindrance during ligation . DBCO is commonly used for copper-free Click Chemistry reactions .


Synthesis Analysis

The synthesis of DBCO-NHCO-PEG4-NHS ester involves the reaction of NHS ester with primary amines to form a covalent bond . This reaction is efficient and specific, occurring at neutral or slightly basic conditions . The DBCO group in the compound allows for copper-free Click Chemistry reactions .


Molecular Structure Analysis

The molecular formula of DBCO-NHCO-PEG4-NHS ester is C34H39N3O10 . Its molecular weight is 649.7 g/mol .


Chemical Reactions Analysis

DBCO-NHCO-PEG4-NHS ester is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Scientific Research Applications

Protein Labeling & Crosslinking

DBCO-NHCO-PEG4-NHS ester is an amine-reactive hetero-bifunctional crosslinker that contains a dibenzylcyclooctyne (DBCO) group for copper-free click-chemistry applications . This crosslinker can be used to label a variety of amine-containing molecules such as proteins, biomolecules, or small molecules .

Bioorthogonal Chemistry

DBCO-NHCO-PEG4-NHS ester features include bioorthogonal properties. DBCO and azides react selectively to form triazole linkages . This allows for the creation of diverse conjugates by means of the bioorthogonal coupling between an alkyne and azide .

Drug Delivery

DBCO-NHCO-PEG4-NHS ester finds applications in drug delivery . By conjugating DBCO-PEG4 to therapeutic molecules or carrier systems, researchers can enhance their pharmacokinetic properties .

Imaging

DBCO-NHCO-PEG4-NHS ester is also used in imaging applications . The compound can be attached to imaging agents, allowing for targeted imaging of specific biological structures or processes .

Diagnostics

In the field of diagnostics, DBCO-NHCO-PEG4-NHS ester can improve the targeting capabilities of diagnostic tools . This can lead to more accurate and efficient detection of diseases .

Therapeutics

DBCO-NHCO-PEG4-NHS ester is used in therapeutics to reduce the immunogenicity of therapeutic agents . This can improve the safety and efficacy of treatments .

Antibody-Drug Conjugates (ADCs) Synthesis

DBCO-NHCO-PEG4-NHS ester is a MMP-2- and cathepsin B- (CatB) cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Prostate-Specific Membrane Antigen (PSMA) Targeting

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester may be used in the synthesis of a prostate-specific membrane antigen (PSMA)-targeted single photon emission computed tomography (SPECT) agent via copper-less click chemistry .

Mechanism of Action

Target of Action

DBCO-NHCO-PEG4-NHS ester is a PEG linker containing an NHS ester that is able to react specifically and efficiently with primary amines . These primary amines can be found in the side chain of lysine residues or aminosilane-coated surfaces . Therefore, the primary targets of DBCO-NHCO-PEG4-NHS ester are these primary amines.

Mode of Action

The NHS ester moiety of DBCO-NHCO-PEG4-NHS ester readily hydrolyzes and becomes non-reactive . It can form a covalent bond with primary amines in a process known as acylation . This reaction is favored at near neutral pH (6-9) and with concentrated protein solutions . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of DBCO-NHCO-PEG4-NHS ester is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . DBCO-NHCO-PEG4-NHS ester, being a PROTAC linker, can be used in the synthesis of PROTACs .

Pharmacokinetics

The hydrophilic PEG spacer arm in DBCO-NHCO-PEG4-NHS ester improves water solubility . It is soluble in aqueous buffers up to 1.5 mM . This property can impact the bioavailability of the compound.

Result of Action

The result of the action of DBCO-NHCO-PEG4-NHS ester is the formation of a covalent bond with primary amines, leading to the modification and labeling of biomolecules . In the context of PROTACs, this can lead to the selective degradation of target proteins .

Action Environment

The action of DBCO-NHCO-PEG4-NHS ester is influenced by several environmental factors. For instance, reactions with DBCO and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) . Furthermore, the reaction environment should be at near neutral pH for optimal acylation .

Safety and Hazards

DBCO-NHCO-PEG4-NHS ester should be handled with care to avoid contact with skin and eyes . It is recommended to wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

Future Directions

DBCO-NHCO-PEG4-NHS ester has potential applications in the field of bioconjugation and drug delivery . Its ability to form covalent bonds with primary amines and its use in copper-free Click Chemistry reactions make it a valuable tool for these applications .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O10/c38-30(35-16-13-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)14-17-43-19-21-45-23-24-46-22-20-44-18-15-34(42)47-37-32(40)11-12-33(37)41/h1-8H,11-25H2,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWIDTHUTOSOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201102134
Record name 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2100306-58-7
Record name 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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